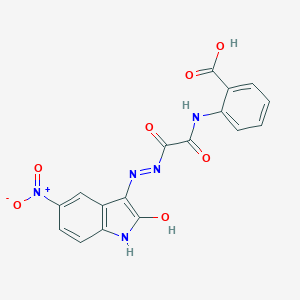

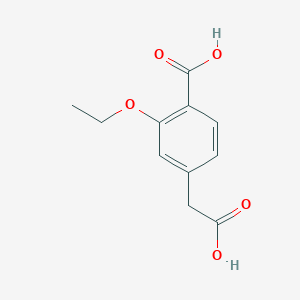

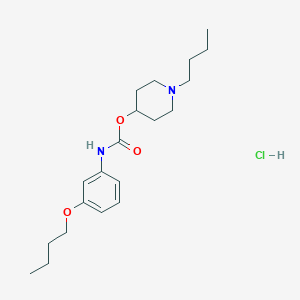

Benzoic acid, 2-((((1,2-dihydro-5-nitro-2-oxo-3H-indol-3-ylidene)hydrazino)oxoacetyl)amino)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzoic acid, 2-((((1,2-dihydro-5-nitro-2-oxo-3H-indol-3-ylidene)hydrazino)oxoacetyl)amino)-, commonly known as Indole-3-acetic acid (IAA), is a naturally occurring plant hormone that plays a crucial role in regulating plant growth and development. IAA is synthesized in the plant cells and is involved in various physiological processes such as cell division, elongation, and differentiation.

Mécanisme D'action

Benzoic acid, 2-((((1,2-dihydro-5-nitro-2-oxo-3H-indol-3-ylidene)hydrazino)oxoacetyl)amino)- exerts its effects on plant growth and development by binding to specific receptors located on the surface of plant cells. This binding triggers a signaling cascade that ultimately leads to changes in gene expression and cellular processes.

Biochemical and Physiological Effects:

Benzoic acid, 2-((((1,2-dihydro-5-nitro-2-oxo-3H-indol-3-ylidene)hydrazino)oxoacetyl)amino)- regulates various physiological processes in plants, including cell division, elongation, and differentiation. It also plays a crucial role in regulating root development, inducing the formation of adventitious roots, and promoting the growth of lateral buds. Benzoic acid, 2-((((1,2-dihydro-5-nitro-2-oxo-3H-indol-3-ylidene)hydrazino)oxoacetyl)amino)- has also been found to regulate the synthesis of other plant hormones such as cytokinins and gibberellins.

Avantages Et Limitations Des Expériences En Laboratoire

Benzoic acid, 2-((((1,2-dihydro-5-nitro-2-oxo-3H-indol-3-ylidene)hydrazino)oxoacetyl)amino)- is widely used in laboratory experiments to study plant growth and development. Its effects can be easily observed and measured, making it a valuable tool for plant biologists. However, Benzoic acid, 2-((((1,2-dihydro-5-nitro-2-oxo-3H-indol-3-ylidene)hydrazino)oxoacetyl)amino)- is also highly unstable and can rapidly degrade, which can be a limitation in some experimental settings.

Orientations Futures

There are several areas of research that hold promise for future investigations into the role of Benzoic acid, 2-((((1,2-dihydro-5-nitro-2-oxo-3H-indol-3-ylidene)hydrazino)oxoacetyl)amino)- in plant growth and development. These include:

1. Understanding the molecular mechanisms underlying Benzoic acid, 2-((((1,2-dihydro-5-nitro-2-oxo-3H-indol-3-ylidene)hydrazino)oxoacetyl)amino)- signaling and its interactions with other plant hormones.

2. Investigating the role of Benzoic acid, 2-((((1,2-dihydro-5-nitro-2-oxo-3H-indol-3-ylidene)hydrazino)oxoacetyl)amino)- in plant responses to environmental stresses such as drought, salinity, and temperature extremes.

3. Developing new methods for the synthesis and stabilization of Benzoic acid, 2-((((1,2-dihydro-5-nitro-2-oxo-3H-indol-3-ylidene)hydrazino)oxoacetyl)amino)- to improve its use in laboratory experiments.

4. Exploring the potential applications of Benzoic acid, 2-((((1,2-dihydro-5-nitro-2-oxo-3H-indol-3-ylidene)hydrazino)oxoacetyl)amino)- in agriculture, including its use as a plant growth regulator and in crop breeding programs.

In conclusion, Indole-3-acetic acid (Benzoic acid, 2-((((1,2-dihydro-5-nitro-2-oxo-3H-indol-3-ylidene)hydrazino)oxoacetyl)amino)-) is a naturally occurring plant hormone that plays a crucial role in regulating plant growth and development. Its effects on plant physiology and biochemistry have been extensively studied, and it is widely used in laboratory experiments to study plant growth and development. Future research into the molecular mechanisms underlying Benzoic acid, 2-((((1,2-dihydro-5-nitro-2-oxo-3H-indol-3-ylidene)hydrazino)oxoacetyl)amino)- signaling and its interactions with other plant hormones holds promise for developing new applications in agriculture and improving our understanding of plant growth and development.

Méthodes De Synthèse

Benzoic acid, 2-((((1,2-dihydro-5-nitro-2-oxo-3H-indol-3-ylidene)hydrazino)oxoacetyl)amino)- can be synthesized through various routes, including the tryptophan-dependent and tryptophan-independent pathways. The tryptophan-dependent pathway involves the conversion of tryptophan to Benzoic acid, 2-((((1,2-dihydro-5-nitro-2-oxo-3H-indol-3-ylidene)hydrazino)oxoacetyl)amino)- through a series of enzymatic reactions, while the tryptophan-independent pathway involves the conversion of indole to Benzoic acid, 2-((((1,2-dihydro-5-nitro-2-oxo-3H-indol-3-ylidene)hydrazino)oxoacetyl)amino)- through a non-enzymatic reaction.

Applications De Recherche Scientifique

Benzoic acid, 2-((((1,2-dihydro-5-nitro-2-oxo-3H-indol-3-ylidene)hydrazino)oxoacetyl)amino)- has been extensively studied for its role in regulating plant growth and development. It has been shown to promote cell division and elongation, regulate root development, and induce the formation of adventitious roots. Benzoic acid, 2-((((1,2-dihydro-5-nitro-2-oxo-3H-indol-3-ylidene)hydrazino)oxoacetyl)amino)- has also been found to play a crucial role in plant responses to environmental stresses such as drought, salinity, and temperature extremes.

Propriétés

| 108098-01-7 | |

Formule moléculaire |

C17H11N5O7 |

Poids moléculaire |

397.3 g/mol |

Nom IUPAC |

2-[[2-[(2-hydroxy-5-nitro-1H-indol-3-yl)diazenyl]-2-oxoacetyl]amino]benzoic acid |

InChI |

InChI=1S/C17H11N5O7/c23-14-13(10-7-8(22(28)29)5-6-12(10)18-14)20-21-16(25)15(24)19-11-4-2-1-3-9(11)17(26)27/h1-7,18,23H,(H,19,24)(H,26,27) |

Clé InChI |

AMOWDUZCWBKVSH-UHFFFAOYSA-N |

SMILES isomérique |

C1=CC=C(C(=C1)C(=O)O)NC(=O)C(=O)NNC2=C3C=C(C=CC3=NC2=O)[N+](=O)[O-] |

SMILES |

C1=CC=C(C(=C1)C(=O)O)NC(=O)C(=O)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O |

SMILES canonique |

C1=CC=C(C(=C1)C(=O)O)NC(=O)C(=O)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O |

| 108098-01-7 | |

Synonymes |

2-[[[(5-nitro-2-oxo-indol-3-yl)amino]carbamoylformyl]amino]benzoic acid |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2-Chloro-4-nitrophenyl)diazenyl]-2-[[4-[2-cyanoethyl(ethyl)amino]phenyl]diazenyl]-4-methylthiophene-3-carbonitrile](/img/structure/B25541.png)

![(1S,9S,12R,19R)-8-Acetyl-12-ethyl-5,6-dimethoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5-trien-10-one](/img/structure/B25564.png)

![2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carbaldehyde](/img/structure/B25570.png)